N-(6-oxo-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide
Overview
Description
N-(6-oxo-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide is a heterocyclic compound with a complex fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-oxo-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide typically involves multistep processes starting with readily available starting materials. One common approach includes:
Formation of the triazolo[1,5-a]pyrimidine core: : This step can involve a cyclization reaction, where a precursor containing both triazole and pyrimidine moieties is heated under specific conditions to induce the formation of the fused ring system.
Introduction of the phenyl group: : This step often involves a substitution reaction where a suitable phenylating agent is used.
Industrial Production Methods
For industrial-scale production, the synthesis pathway needs to be optimized for cost-efficiency, yield, and safety. This often involves:
Optimized Reaction Conditions: : Using catalysis to lower the energy requirements and increase the reaction rate.
Purification Techniques: : Employing methods such as crystallization or chromatography to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(6-oxo-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide undergoes several types of chemical reactions, including:
Oxidation: : Undergoes oxidation reactions to form higher oxidation states of the nitrogen and carbon atoms.
Reduction: : Can be reduced under suitable conditions to form reduced forms of the fused ring system.
Substitution: : Participates in nucleophilic and electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or other strong oxidizing agents under acidic or basic conditions.
Reduction: : Hydrogen gas with a metal catalyst such as palladium on carbon.
Substitution: : Halogenating agents, nitrating agents, or various other electrophiles and nucleophiles under appropriate solvent conditions.
Major Products
Oxidation: : Formation of N-oxides or other oxidized derivatives.
Reduction: : Generation of partially or fully saturated derivatives of the ring system.
Substitution: : Introduction of various functional groups depending on the reagents used.
Scientific Research Applications
N-(6-oxo-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide has several applications in scientific research, including:
Chemistry: : Utilized as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: : Studied for its potential bioactivity, including its interactions with enzymes and receptors.
Medicine: : Investigated for potential pharmacological properties, such as antimicrobial, anticancer, or anti-inflammatory effects.
Industry: : Explored for use in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism by which N-(6-oxo-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide exerts its effects is largely dependent on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. Its fused ring system allows for strong interactions with aromatic and heteroaromatic systems, facilitating binding to biological macromolecules. The pathways involved typically include:
Enzyme Inhibition/Activation: : Binding to the active site of enzymes, thereby inhibiting or activating their function.
Receptor Modulation: : Interaction with cell surface or intracellular receptors, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
N-(6-oxo-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide can be compared with other similar heterocyclic compounds such as:
Pyrido[2,3-d]pyrimidines: : Similar in structure but differ in the position and nature of fused rings, impacting their biological activity and chemical reactivity.
Benzotriazoles: : Possess a triazole ring fused with benzene, differing in the electronic and steric properties.
Purines: : Natural and synthetic compounds with a fused ring system similar to pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidines but with different functional groups and biological roles.
The uniqueness of this compound lies in its specific fused ring structure, which combines the properties of pyridine, triazole, and pyrimidine, allowing for distinct chemical reactivity and biological interactions not seen in other compounds.
Happy exploring the world of chemical marvels!
Properties
IUPAC Name |
N-(10-oxo-4-phenyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O2/c1-10(23)19-21-8-7-13-12(15(21)24)9-17-16-18-14(20-22(13)16)11-5-3-2-4-6-11/h2-9H,1H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHAKNCEZZALSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN1C=CC2=C(C1=O)C=NC3=NC(=NN23)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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